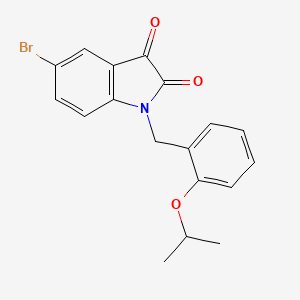

5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione

Description

Propriétés

IUPAC Name |

5-bromo-1-[(2-propan-2-yloxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c1-11(2)23-16-6-4-3-5-12(16)10-20-15-8-7-13(19)9-14(15)17(21)18(20)22/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDFOCVPTPKPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione typically involves the following steps:

Oxidation: The final step involves the oxidation of the indoline ring to form the indoline-2,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex structures.

Reduction: Reduction reactions can convert the indoline-2,3-dione back to the corresponding indoline.

Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of more complex indole derivatives.

Reduction: Formation of indoline derivatives.

Substitution: Formation of various substituted indole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that derivatives of indoline-2,3-dione compounds exhibit significant anticancer properties. For instance, studies have shown that compounds related to 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione can inhibit the growth of various cancer cell lines.

- Case Study : A study published in the International Journal of Research and Innovation in Social Science reported that derivatives based on the indoline scaffold exhibited broad antitumor activities in vitro against breast (MCF-7) and lung (A-549) cancer cell lines. The most promising compounds showed IC₅₀ values indicating effective growth inhibition .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity.

Synthetic Pathways

Common synthetic routes include:

- Bromination of indole derivatives.

- Alkylation with isopropoxybenzyl groups.

These methods allow for the fine-tuning of the compound's properties and biological effects.

Other Biological Activities

Beyond anticancer properties, indoline derivatives have been explored for their potential antimicrobial activities. Some studies have indicated effectiveness against Mycobacterium tuberculosis, suggesting broader therapeutic applications.

Antimicrobial Studies

In vitro tests have shown that certain derivatives possess marginal activity against bacterial strains, although further optimization is necessary to enhance efficacy .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Table 1: Comparison with Sulfonyl Derivatives

Pyrazoline-Containing Derivatives

The pyrazoline-containing derivative 5-Bromo-1-[2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]indoline-2,3-dione () demonstrates potent antimalarial activity (IC50 = 1.81 µM against Plasmodium falciparum), attributed to its ability to inhibit parasite growth via interaction with heme detoxification pathways . In contrast, the target compound lacks the pyrazoline moiety, which is critical for this activity. The 2-isopropoxybenzyl group may instead favor other targets, such as sigma receptors, as seen in related indoline-2,3-diones .

Table 2: Antimalarial Activity Comparison

| Compound | IC50 (µM) | Substituent Features | Reference |

|---|---|---|---|

| Pyrazoline Derivative | 1.81 | Pyrazoline, 4-chlorophenyl | |

| Target Compound | N/A | 2-Isopropoxybenzyl | – |

Brominated Isatin Derivatives with Varied N1 Substituents

- 5-Bromo-1-(3-methoxybenzyl)indoline-2,3-dione (): Synthesized via bromination of 1-(3-methoxybenzyl)isatin, this compound shares structural similarity but differs in the methoxy vs. isopropoxy group. Its NMR data (δH = 3.69 ppm for OCH3) suggests electronic differences that could alter receptor binding.

- 5-Bromo-1-(2-oxopropyl)indoline-2,3-dione (): Features a 2-oxopropyl group, resulting in a lower molecular weight (282.09 g/mol) and higher density (1.659 g/cm³) compared to the target compound’s bulkier benzyl substituent .

Table 3: Structural and Physical Properties

*Estimated based on C19H18BrNO3.

Pharmacological Potential: Anticonvulsant and Receptor Affinity

The 5-bromo substitution is associated with enhanced anticonvulsant activity in derivatives like N-methyl-5-bromo-3-(p-chlorophenylimino)isatin, which outperforms phenytoin in rodent models . Conversely, indoline-2,3-diones with additional carbonyl groups (e.g., spiro derivatives) show selectivity for sigma-2 receptors (Kis2 = 42 nM) , implying that the 2-isopropoxybenzyl group may modulate receptor affinity.

Activité Biologique

5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the indole derivative family, characterized by a bromine atom at the 5-position of the indole nucleus. This structural feature is crucial for its biological activity. The compound's molecular formula is .

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast) | 19.53 ± 1.05 | Moderate potency |

| A-549 (Lung) | 13.92 ± 1.21 | Moderate potency |

| Jurkat (Leukemia) | 30.1 | Significant inhibition |

The compound has been observed to induce apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as caspases-3 and -9, alongside a decrease in anti-apoptotic Bcl-2 protein levels .

Case Study: Tumor Regression

In a study involving MMTV-Neu mice, the administration of this compound in combination with paclitaxel resulted in significant tumor regression in mammary gland tumors. This suggests potential therapeutic applications in breast cancer treatment .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that it exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .

3. Antiviral Activity

Preliminary studies indicate potential antiviral effects against specific viruses, although detailed mechanisms remain to be elucidated. The compound's ability to interfere with viral replication pathways is under investigation .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Inhibition of VEGFR-2 : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.

- Modulation of Apoptotic Pathways : It influences apoptotic pathways by altering the expression levels of key proteins involved in cell survival and death.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione, and how can yield optimization be approached?

A common strategy involves multi-step nucleophilic substitution and coupling reactions. For example, analogous indole derivatives are synthesized using CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, achieving ~50% yields after column chromatography . Key steps include:

- Substitution : Bromination at the indoline core using NBS or Br₂.

- Benzylation : Reacting with 2-isopropoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Flash chromatography (70:30 ethyl acetate/hexane) and vacuum drying to remove residual solvents.

Yield Optimization : Adjust reaction time (12–24 hr), catalyst loading (1.5–2.0 eq CuI), or solvent polarity (e.g., DMF vs. THF). Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) to confirm molecular weight (expected [M+H]⁺ ~427–450 Da) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related indoline-diones (e.g., CCDC-2191474) .

Q. What safety precautions are essential during synthesis?

- Hazard Mitigation : Use fume hoods, gloves, and goggles due to hazards (H315: skin irritation; H335: respiratory irritation) .

- Waste Management : Halogenated byproducts require neutralization before disposal.

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar derivatives be resolved?

Contradictions in NMR signals (e.g., overlapping peaks in aromatic regions) may arise from dynamic effects or impurities. Strategies include:

- Variable Temperature (VT) NMR : To distinguish conformational exchange broadening.

- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity (e.g., distinguishing isopropoxy vs. benzyl groups) .

- Comparative Analysis : Cross-reference with X-ray data (e.g., bond angles in Acta Crystallographica reports) .

Q. What methodologies are effective for studying the compound’s enzyme inhibition potential?

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Kᵢ).

- Docking Simulations : Leverage crystal structures of target enzymes (e.g., kinases) to model binding interactions.

- SAR Studies : Modify substituents (e.g., bromine position, isopropoxy chain length) and correlate with activity .

Q. How can synthetic byproducts be identified and minimized?

- LC-MS Monitoring : Detect intermediates and side products (e.g., debrominated derivatives or dimerization byproducts).

- Optimized Quenching : Rapid cooling and aqueous workup to prevent retro-aldol reactions.

- Catalyst Screening : Replace CuI with Ru-based catalysts to suppress undesired cross-coupling .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous media be addressed for biological assays?

Q. What strategies improve crystallinity for X-ray studies?

- Solvent Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) at controlled cooling rates.

- Seeding : Introduce microcrystals from analogous compounds (e.g., CCDC-2102023) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.